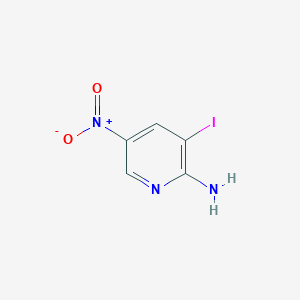

3-Iodo-5-nitropyridin-2-amine

Description

The exact mass of the compound 3-Iodo-5-nitropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-5-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEADVZZIWYNCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469621 | |

| Record name | 3-Iodo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-56-4 | |

| Record name | 3-Iodo-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-iodo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine: Properties, Synthesis, and Applications

Introduction

3-Iodo-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitro group, and an iodine atom on the pyridine core, provides multiple reactive sites for chemical modification. This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of 3-iodo-5-nitropyridin-2-amine, with a particular focus on its utility for researchers, scientists, and drug development professionals. The strategic placement of the iodo group at the 3-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the amino and nitro groups modulate the electronic properties of the ring and offer further opportunities for derivatization.

Physicochemical Properties

The fundamental chemical and physical properties of 3-iodo-5-nitropyridin-2-amine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄IN₃O₂ | [1][2] |

| Molecular Weight | 265.01 g/mol | [1] |

| CAS Number | 25391-56-4 | [1][2] |

| Appearance | Yellow solid (typical) | [3] |

| Melting Point | 215-219 °C | [3] |

| Solubility | Soluble in many organic solvents like DMF, DMSO. Limited solubility in non-polar solvents and water. | General knowledge |

| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere. | [4] |

Synthesis of 3-Iodo-5-nitropyridin-2-amine

The most common synthetic route to 3-iodo-5-nitropyridin-2-amine involves the direct iodination of 2-amino-5-nitropyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. The presence of the nitro group at the 5-position deactivates the ring but allows for regioselective iodination at the 3-position.

Sources

- 1. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]

- 2. 3-Iodo-5-nitropyridin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25391-57-5|5-Iodo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine (CAS 25391-56-4): A Keystone Building Block in Modern Synthesis

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, 3-Iodo-5-nitropyridin-2-amine, identified by its CAS number 25391-56-4, has emerged as a pivotal building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, with a focus on the causality behind experimental choices and the provision of robust, validated protocols. The unique arrangement of an amino group, a nitro group, and an iodine atom on the pyridine ring bestows upon this molecule a rich and versatile reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other biologically active agents.[1] This guide aims to be a comprehensive resource, empowering researchers to harness the full synthetic potential of this remarkable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis.

Physical and Chemical Properties

3-Iodo-5-nitropyridin-2-amine is a solid at room temperature, typically appearing as a pale yellow to light brown powder.[1] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 25391-56-4 | [2][3][4][5][6] |

| Molecular Formula | C₅H₄IN₃O₂ | [2][4] |

| Molecular Weight | 265.01 g/mol | [2][4] |

| Melting Point | 231-236 °C | [4] |

| Appearance | Pale yellow to light brown powder | [1] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of 3-Iodo-5-nitropyridin-2-amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J=2.4 Hz, 1H), 8.35 (d, J=2.4 Hz, 1H), 7.85 (s, 2H, NH₂). (Note: The chemical shifts and coupling constants are predicted and may vary slightly based on the solvent and experimental conditions. A commercially available spectrum can be found for reference.[7])

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The primary amine (N-H) stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹.[8] The nitro group (N-O) stretching vibrations are expected to show strong absorptions around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). The C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.

Synthesis of 3-Iodo-5-nitropyridin-2-amine: A Guided Pathway

The synthesis of 3-Iodo-5-nitropyridin-2-amine can be approached through a multi-step sequence starting from readily available 2-aminopyridine. The following represents a logical and field-proven synthetic strategy.

Caption: Synthetic pathway to 3-Iodo-5-nitropyridin-2-amine.

Step 1: Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 5-position is electronically favored and less sterically hindered.

Protocol:

-

Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cool the solution to below 20 °C using an ice bath.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-5-bromopyridine.[9]

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent step is the nitration at the 3-position. The presence of the amino group directs the incoming nitro group to the 3-position. The bromo substituent at the 5-position serves as a blocking group, preventing nitration at that site.

Protocol:

-

Carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C in a flask equipped with a stirrer and a dropping funnel.

-

Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 50-60 °C for 1 hour.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a concentrated aqueous ammonia solution until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[9]

Step 3: Halogen Exchange to 3-Iodo-5-nitropyridin-2-amine

The final step involves the conversion of the bromo-substituent to an iodo-substituent. This can be achieved through a halogen exchange reaction, or alternatively, by direct iodination of a suitable precursor like 2-amino-5-nitropyridine. A plausible method for the iodination of a similar substrate, 2-amino-5-bromopyridine, involves treatment with potassium iodate and potassium iodide in sulfuric acid, which could be adapted for this synthesis.[10]

Representative Protocol (Halogen Exchange):

-

To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetic acid or propionitrile, add sodium iodide (1.5-2.0 eq).

-

Add a catalytic amount of a strong acid like sulfuric acid or an activating agent like trimethylsilyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Neutralize with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 3-Iodo-5-nitropyridin-2-amine.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The strategic positioning of the iodo, nitro, and amino groups on the pyridine ring makes 3-Iodo-5-nitropyridin-2-amine a versatile substrate for a variety of powerful cross-coupling reactions.

Caption: Key cross-coupling reactions of 3-Iodo-5-nitropyridin-2-amine.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.

Representative Protocol:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodo-5-nitropyridin-2-amine (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Add a suitable solvent, typically an amine base like triethylamine or a mixture of a polar aprotic solvent like THF or DMF with an amine base.

-

To this mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired 3-alkynyl-5-nitropyridin-2-amine.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds between an organoboron compound and a halide or triflate.[13][14] This reaction is particularly valuable for creating biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.

Representative Protocol:

-

In a round-bottom flask, combine 3-Iodo-5-nitropyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add a suitable base, commonly an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF and water.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by flash chromatography to obtain the 3-aryl-5-nitropyridin-2-amine.

Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.

Representative Protocol:

-

To an oven-dried Schlenk tube, add 3-Iodo-5-nitropyridin-2-amine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the desired primary or secondary amine (1.1-1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

-

Purify the resulting N-substituted-3-amino-5-nitropyridine derivative by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The synthetic versatility of 3-Iodo-5-nitropyridin-2-amine makes it a valuable starting material for the synthesis of various heterocyclic systems with significant biological activities.

Synthesis of Azaindoles

Azaindoles are privileged scaffolds in medicinal chemistry, present in numerous natural products and therapeutic agents.[17] 3-Iodo-5-nitropyridin-2-amine is an excellent precursor for the synthesis of 7-azaindole derivatives. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.[18][19]

Caption: General scheme for the synthesis of 7-azaindole derivatives.

Development of Kinase Inhibitors

The pyridine and substituted pyridine moieties are common features in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[20][21] The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions makes 3-Iodo-5-nitropyridin-2-amine an attractive starting material for the construction of libraries of potential kinase inhibitors. The nitro group can be subsequently reduced to an amino group, providing another handle for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Iodo-5-nitropyridin-2-amine. It is irritating to the eyes, respiratory system, and skin.[18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for the Synthetic Chemist

3-Iodo-5-nitropyridin-2-amine stands out as a highly valuable and versatile building block in organic synthesis. Its trifunctionalized pyridine core provides a platform for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, a logical synthetic route, and detailed, field-proven protocols for its key reactions. By understanding the underlying principles of its reactivity and applying the methodologies described herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

- Leboho, T. C., van Vuuren, S. V., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(5), 755-763.

-

AbacipharmTech. (n.d.). 3-Iodo-5-nitropyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.

-

AbacipharmTech. (n.d.). 3-Iodo-5-nitropyridin-2-amine. Retrieved from [Link]

- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Medical Oncology, 39(11), 179.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(15), 4936.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Advances, 11(43), 26867-26879.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2011). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(35), 14349–14352.

- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (2019). Journal of Organometallic Chemistry, 880, 203-210.

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2015). European Journal of Medicinal Chemistry, 95, 123-132.

- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). Journal of Medicinal Chemistry, 55(24), 10865–10884.

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures, 11(3), 514-522.

- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.

- Suzuki coupling of different chloropyridines with phenylboronic acids. (2012). Tetrahedron Letters, 53(1), 104-107.

- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry, 54(9), 3371–3393.

- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023).

-

PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Retrieved from [Link]

-

FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-3-iodo-5-nitropyridine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Iodo-5-nitropyridin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]

- 7. 2-AMINO-3-IODO-5-NITROPYRIDINE(25391-56-4) 1H NMR [m.chemicalbook.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijssst.info [ijssst.info]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. [PDF] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. | Semantic Scholar [semanticscholar.org]

- 19. Azaindole synthesis [organic-chemistry.org]

- 20. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-5-nitropyridin-2-amine molecular weight

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyridine scaffold is a privileged structure, present in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties essential for biological activity. 3-Iodo-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile and powerful building block for the synthesis of complex molecules.

The presence of three distinct functional groups—an iodo, a nitro, and an amine—on the pyridine core provides multiple reactive handles for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the ring's electronics, while the iodo group is an excellent leaving group for cross-coupling reactions, and the amino group offers a site for nucleophilic chemistry.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3-iodo-5-nitropyridin-2-amine, covering its physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols.

Part 1: Physicochemical Properties and Characterization

The utility of a synthetic building block begins with a thorough understanding of its fundamental properties. 3-Iodo-5-nitropyridin-2-amine is a solid at room temperature with a molecular structure primed for diverse chemical transformations.

Key Properties Summary

The essential physicochemical data for 3-Iodo-5-nitropyridin-2-amine are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄IN₃O₂ | [3][4] |

| Molecular Weight | 265.01 g/mol | [3][4][5] |

| IUPAC Name | 3-Iodo-5-nitropyridin-2-amine | [3] |

| CAS Number | 25391-56-4 | [3][4][6] |

| Synonyms | 3-Iodo-5-nitro-2-pyridinamine | [3] |

| Exact Mass | 264.93482 Da | [5] |

| Melting Point | 215-219 °C (for isomer 5-iodo-3-nitropyridin-2-amine) | [7][8] |

| XLogP3 | 1.5 | [5] |

Structural Analysis and Reactivity

The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity:

-

Amino Group (-NH₂) : Acts as an activating, ortho-, para-director in electrophilic substitutions and serves as a primary nucleophile.

-

Nitro Group (-NO₂) : A strong deactivating, meta-directing group that withdraws electron density from the ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions.

-

Iodo Group (-I) : The key functional handle for introducing molecular complexity. Its position allows for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern drug synthesis.[9]

Standard Characterization Workflow

Confirming the identity, purity, and structure of 3-Iodo-5-nitropyridin-2-amine is paramount. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques. While specific spectral data is proprietary to manufacturers, documentation for this compound and its isomers confirms the availability of NMR, HPLC, and LC-MS data for verification.[6][10]

Caption: Standard workflow for the analytical characterization of 3-Iodo-5-nitropyridin-2-amine.

Part 2: Synthesis and Mechanistic Insights

While 3-Iodo-5-nitropyridin-2-amine is commercially available, understanding its synthesis provides crucial insights into potential impurities and scale-up strategies. The synthesis of the related isomer, 2-amino-5-iodo-3-nitropyridine, involves the direct iodination of a nitropyridine precursor.[8] A similar strategy of electrophilic iodination can be applied.

Proposed Synthetic Pathway

The most logical precursor for the synthesis is 2-amino-5-nitropyridine, which can be selectively iodinated at the C3 position. The amino group is a strong activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by the nitro group, the iodination is directed to the C3 position.

Caption: Proposed synthetic pathway for 3-Iodo-5-nitropyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted pyridines.[8][11]

Objective: To synthesize 3-Iodo-5-nitropyridin-2-amine via electrophilic iodination of 2-amino-5-nitropyridine.

Reagents and Materials:

-

2-Amino-5-nitropyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Sulfuric Acid (concentrated)

-

Acetonitrile (solvent)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-nitropyridine (e.g., 10.0 g) in acetonitrile (100 mL). Cool the flask in an ice bath to 0 °C with stirring.

-

Acidification: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the solution, ensuring the temperature remains below 10 °C. Causality: The strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-iodination and helps to control the reaction's regioselectivity.

-

Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Causality: NIS is a mild and effective source of the electrophilic iodine (I⁺). Portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully pour the reaction mixture over crushed ice (approx. 200 g).

-

Quenching: Add saturated sodium thiosulfate solution until the dark iodine color disappears. Causality: This step removes any unreacted iodine from the mixture.

-

Neutralization: Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.

-

Extraction: Extract the product into ethyl acetate (3 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.

Part 3: Applications in Drug Development

3-Iodo-5-nitropyridin-2-amine is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the rapid construction of complex molecular architectures, a process known as scaffold-based drug design.[2]

The Power of Three Reactive Sites

The molecule's design enables a logical, stepwise approach to building complex drug candidates.

Caption: Key reaction handles on 3-Iodo-5-nitropyridin-2-amine for drug development.

-

Iodo Group (Cross-Coupling): This is arguably the most valuable feature. It allows for the attachment of various aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed reactions. This is fundamental for exploring the Structure-Activity Relationship (SAR) of a lead compound.

-

Nitro Group (Reduction & Functionalization): The nitro group can be easily reduced to a primary amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This unmasks a new nucleophilic site, creating a diaminopyridine derivative that can be used for further derivatization or for constructing fused heterocyclic systems like imidazopyridines.

-

Amino Group (Derivatization): The existing primary amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions.

This trifecta of reactivity makes the compound a valuable starting material for libraries of compounds, accelerating the hit-to-lead process in drug discovery. Its utility as a precursor for azaindole chemistry highlights its importance in synthesizing compounds with proven biological relevance.[3]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive SDS for 3-Iodo-5-nitropyridin-2-amine is not publicly available, data from closely related nitropyridine and iodo-pyridine compounds provide a strong basis for a robust safety protocol.[5][12][13]

Hazard Identification and Precautions

Based on analogous structures, the compound should be handled as hazardous.

| Hazard Class | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | Category 4 (Oral, Inhalation) | H302+H332: Harmful if swallowed or if inhaled. P264, P270, P261, P271. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P280.[5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280.[5] |

| Reproductive Toxicity | Category 1B (Suspected) | H360: May damage fertility or the unborn child. P201, P202. |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure safety showers are accessible.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage and Handling

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust. Wash hands thoroughly after handling.

Conclusion

3-Iodo-5-nitropyridin-2-amine is more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined reactive sites—the versatile iodo group for cross-coupling, the transformable nitro group, and the nucleophilic amino group—provide a reliable and logical pathway for the synthesis of complex, biologically active molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

References

-

AbacipharmTech. 3-Iodo-5-nitropyridin-2-amine. [Link]

-

PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]

-

PubChem. 2-Amino-5-iodo-3-nitropyridine. [Link]

-

LookChem. 2-Amino-5-iodo-3-nitropyridine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Autechaux. The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

PubChem. 2-Amino-5-nitropyridine. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. [Link]

-

Rice University News. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]

- 4. 3-Iodo-5-nitropyridin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 25391-56-4|3-Iodo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. 2-Amino-5-iodo-3-nitropyridine|lookchem [lookchem.com]

- 8. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. 25391-57-5|5-Iodo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-nitropyridin-2-amine from 2-amino-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the regioselective electrophilic iodination of 2-amino-5-nitropyridine. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for the observed regioselectivity based on the electronic effects of the substituents on the pyridine ring. A detailed, step-by-step experimental protocol is presented, alongside safety considerations for the handling of all reagents. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final product, ensuring its purity and structural integrity.

Introduction: The Significance of 3-Iodo-5-nitropyridin-2-amine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of pharmaceuticals containing this heterocyclic motif. The introduction of iodine into the pyridine ring, particularly in conjunction with other functional groups, provides a versatile handle for further synthetic transformations. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. 3-Iodo-5-nitropyridin-2-amine (CAS No. 25391-56-4) is a particularly useful intermediate, combining the reactivity of the iodo group with the electronic properties of the nitro and amino substituents, making it a valuable precursor for the synthesis of novel therapeutic agents.

The Core of the Synthesis: Understanding the Electrophilic Aromatic Substitution

The synthesis of 3-Iodo-5-nitropyridin-2-amine from 2-amino-5-nitropyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophiles. However, the substituents on the ring play a crucial role in modulating its reactivity and directing the position of the incoming electrophile.

The Interplay of Directing Groups: A Rationale for Regioselectivity

The starting material, 2-amino-5-nitropyridine, possesses two powerful directing groups: a strongly activating amino group (-NH₂) at the 2-position and a strongly deactivating nitro group (-NO₂) at the 5-position.

-

The Amino Group (-NH₂): As a potent activating group, the amino group donates electron density to the pyridine ring through resonance, primarily at the ortho (3-position) and para (6-position) positions. This significantly enhances the nucleophilicity of these positions, making them more susceptible to electrophilic attack.

-

The Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. It directs incoming electrophiles to the meta positions (relative to itself), which in this case are the 2- and 4-positions.

-

The Pyridine Nitrogen: The ring nitrogen itself is deactivating and directs electrophilic attack to the 3- and 5-positions.

When considering the combined influence of these factors, the 3-position emerges as the most favorable site for iodination. It is strongly activated by the adjacent ortho-amino group and is also a meta-position relative to the deactivating ring nitrogen, a generally favored position for substitution on the pyridine ring. The 6-position, while para to the activating amino group, is ortho to the deactivating ring nitrogen, making it less reactive. The 4-position is meta to the deactivating nitro group, further disfavoring electrophilic attack. This synergistic directing effect leads to the highly regioselective formation of 3-Iodo-5-nitropyridin-2-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a similar, well-established procedure for the iodination of a substituted aminopyridine and is optimized for the synthesis of 3-Iodo-5-nitropyridin-2-amine.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 10.0 g (71.9 mmol) | Starting material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100 mL | Reagent grade, 98% |

| Potassium Iodide | KI | 166.00 | 8.0 g (48.2 mmol) | |

| Potassium Iodate | KIO₃ | 214.00 | 4.6 g (21.5 mmol) | |

| Deionized Water | H₂O | 18.02 | As needed | |

| 10% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | For neutralization |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

Reaction Setup and Procedure

-

Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Addition of 2-amino-5-nitropyridine: Slowly and portion-wise, add 10.0 g (71.9 mmol) of 2-amino-5-nitropyridine to the cold, stirring sulfuric acid. Ensure the temperature is maintained between 0 and 10 °C during the addition.

-

Formation of the Iodinating Agent: In a separate beaker, prepare a mixture of 8.0 g (48.2 mmol) of potassium iodide and 4.6 g (21.5 mmol) of potassium iodate.

-

Iodination Reaction: Once the 2-amino-5-nitropyridine has completely dissolved, slowly add the potassium iodide/potassium iodate mixture to the reaction flask in small portions over 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C. A dark-colored mixture will form.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization: Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[1][2]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of 3-Iodo-5-nitropyridin-2-amine

Physical Properties

| Property | Value |

| Appearance | Yellow to orange crystalline solid |

| Molecular Formula | C₅H₄IN₃O₂ |

| Molecular Weight | 265.01 g/mol |

| Melting Point | 231-236 °C[3] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the regiochemistry of the iodination. The spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining protons on the pyridine ring. The coupling constants will be indicative of their relative positions. The broad singlet for the amino protons will also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine atom will exhibit a characteristic upfield shift compared to the corresponding protonated carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[4]

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N stretching (aromatic amine): A band in the region of 1250-1335 cm⁻¹.[4]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 265. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation. Fragmentation patterns can provide further structural information.

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Potassium Iodide and Potassium Iodate: Can be harmful if swallowed or inhaled. Avoid creating dust.

-

2-amino-5-nitropyridine and 3-Iodo-5-nitropyridin-2-amine: Handle with gloves and safety glasses. Avoid inhalation of dust.

-

Neutralization: The neutralization of concentrated sulfuric acid with sodium hydroxide is a highly exothermic reaction. Perform this step slowly and with efficient cooling in an ice bath to prevent boiling and splashing.

Conclusion

The synthesis of 3-Iodo-5-nitropyridin-2-amine from 2-amino-5-nitropyridine is a robust and regioselective process, governed by the powerful directing effects of the amino and nitro substituents. The experimental protocol detailed in this guide provides a reliable method for the preparation of this valuable synthetic intermediate. Thorough characterization using the analytical techniques outlined is essential to ensure the identity and purity of the final product, which is crucial for its application in drug discovery and development.

References

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6), 55-58.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link][2]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link][4]

Sources

Foreword: Decoding the Architecture of a Privileged Scaffold

An In-Depth Technical Guide to the Structural Analysis of 3-Iodo-5-nitropyridin-2-amine

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold"—a core molecular framework that consistently yields compounds with significant biological activity and functional properties. The strategic functionalization of this ring with substituents like halogens and nitro groups can dramatically alter its electronic profile, steric properties, and reactivity, making it a versatile building block for targeted synthesis.[1]

This guide focuses on 3-Iodo-5-nitropyridin-2-amine (CAS: 25391-56-4), a highly functionalized pyridine derivative.[2] The presence of an iodo group, a nitro group, and an amine group on a single pyridine core creates a molecule with a unique confluence of properties. The iodine atom serves as an excellent handle for cross-coupling reactions, the electron-withdrawing nitro group profoundly influences the ring's electronics, and the amino group provides a site for hydrogen bonding and further derivatization. Understanding the precise three-dimensional structure and electronic landscape of this molecule is not merely an academic exercise; it is a prerequisite for rationally designing its use in complex synthetic pathways, particularly in the development of novel therapeutics and functional materials.[3][4]

This document provides a comprehensive, multi-faceted approach to the structural elucidation of 3-Iodo-5-nitropyridin-2-amine. We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating workflow that integrates spectroscopic, crystallographic, and computational methods.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical properties, which are critical for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 25391-56-4 | [2] |

| Molecular Formula | C₅H₄IN₃O₂ | [3][5][6] |

| Molecular Weight | 265.01 g/mol | [3][5][6] |

| Appearance | Yellow solid (typical) | N/A |

| Melting Point | 215-219 °C | [7] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | |

| Key Descriptors | IUPAC Name: 3-Iodo-5-nitro-2-pyridinamine | [5] |

| SMILES: C1=C(C(=NC=C1I)N)[O-] | [5] |

Synthesis Pathway: A Rationale-Driven Approach

The reliable synthesis of high-purity 3-Iodo-5-nitropyridin-2-amine is the gateway to its structural analysis. While various methods may exist, a common and effective strategy involves the direct iodination of a suitable precursor, 2-amino-3-nitropyridine. This choice is predicated on the directing effects of the existing substituents and the availability of the starting material.

A plausible synthesis is adapted from established procedures for similar compounds.[8] The amino group at C2 is an ortho-, para-director, while the nitro group at C3 is a meta-director. Both groups direct electrophilic substitution to the C5 position, making the regioselectivity of the iodination highly favorable.

Caption: Proposed synthesis workflow for 3-Iodo-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis

-

Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 2-amino-3-nitropyridine (1 equiv.).

-

Solvent Addition: Add acetic acid and water as the solvent system to dissolve the starting material.[8]

-

Reaction Initiation: Heat the mixture to approximately 90°C. Sequentially add periodic acid (a catalytic oxidant to regenerate I₂) followed by iodine (I₂).[8] The choice of periodic acid is crucial for driving the reaction to completion by consuming the HI byproduct and ensuring an electrophilic iodine source (I⁺) is available.

-

Reaction Monitoring: Maintain the temperature and stir for 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[8]

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash sequentially with saturated brine and a non-polar solvent like petroleum ether to remove impurities.[8]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield high-purity yellow crystals of 3-iodo-5-nitropyridin-2-amine.[8]

A Multi-Faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust analysis relies on the synergistic integration of multiple methods, where the results of one technique validate and complement the others.

Caption: Integrated workflow for the complete structural analysis.

NMR Spectroscopy: Mapping Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.[9][10]

-

¹H NMR Spectroscopy:

-

Expected Signals: The pyridine ring has two remaining protons. Due to the strong electron-withdrawing effects of the nitro group and the anisotropic effect of the iodine, these protons are expected to be significantly deshielded, appearing far downfield in the aromatic region.

-

Proton at C4 (H4): This proton is ortho to both the nitro group (C3) and the iodo group (C5). It will likely appear as a doublet.

-

Proton at C6 (H6): This proton is ortho to the amino group (C2) and meta to the nitro group (C3). It will also appear as a doublet.

-

Coupling: The H4 and H6 protons are meta to each other, so they will exhibit a small meta-coupling constant (⁴JHH), typically around 2-3 Hz.

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

C-I (C3): The carbon directly attached to iodine will show a characteristic signal. Its chemical shift is influenced by the heavy atom effect.

-

C-NO₂ (C5): This carbon will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

-

C-NH₂ (C2): This carbon will also be deshielded, though typically less so than the C-NO₂ carbon.

-

C4 & C6: The two carbons bearing protons will have shifts determined by the combined electronic effects of the adjacent substituents.

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the -NH₂ group.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Include standard 2D experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Assign all peaks based on their chemical shifts, integration (for ¹H), and coupling patterns, cross-referencing with 2D correlation data.

Mass Spectrometry: Confirming Composition

Mass spectrometry (MS) provides the exact molecular weight and elemental formula, serving as a crucial checkpoint for molecular identity.

-

Key Observations:

-

Molecular Ion (M⁺): The primary observation will be the molecular ion peak. Given the compound's formula (C₅H₄IN₃O₂), the monoisotopic mass is 264.9348 Da.[5] High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), unequivocally validating the elemental formula.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from the halogen will be observed, unlike with chlorine or bromine.[11][12] This simplifies the spectrum.

-

Fragmentation: Under electron impact (EI) or other energetic ionization methods, predictable fragmentation can occur. Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), or other small neutral molecules. Analyzing these fragments can provide further structural confirmation.[13][14]

-

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" techniques that often preserve the molecular ion.

-

Analysis: Perform the analysis using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺. Compare the experimentally measured exact mass with the theoretically calculated mass for C₅H₄IN₃O₂ to confirm the elemental composition.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define connectivity and composition, single-crystal X-ray diffraction provides an unambiguous, high-resolution map of the atomic positions in the solid state.[15] This technique reveals precise bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino and nitro groups.

-

Planarity: The pyridine ring itself will be largely planar.

-

Bond Lengths: The C-N bond of the nitro group will be short, and the C-I bond length will be consistent with other iodo-aromatic compounds.

-

Intermolecular Interactions: The amino group (-NH₂) is a strong hydrogen bond donor, and the nitro group (-NO₂) is a strong hydrogen bond acceptor. We can anticipate strong N-H···O hydrogen bonds forming chains or networks that stabilize the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[18]

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[18]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it using full-matrix least-squares procedures to achieve the best fit between the calculated and observed diffraction data.[15]

-

Structural Analysis: Analyze the final refined structure to determine precise atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions.

Computational Chemistry: The Electronic Dimension

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[19] By calculating the molecule's properties from first principles, we can gain insights that are difficult to obtain experimentally.

-

Key Calculations:

-

Geometry Optimization: A DFT calculation can predict the lowest-energy 3D structure of the molecule in the gas phase. This can be compared with the X-ray crystal structure to understand the effects of crystal packing forces.

-

Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution across the molecule. It will clearly show the electron-deficient nature of the pyridine ring (due to the nitro group) and the electron-rich regions around the nitro-oxygen and amine-nitrogen atoms, predicting sites of electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help explain the molecule's reactivity and electronic transitions. The energy gap between them is an indicator of chemical stability.

-

Conclusion: An Integrated Structural Portrait

The structural analysis of 3-Iodo-5-nitropyridin-2-amine is a case study in modern chemical characterization. Through the integrated application of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, a comprehensive and self-validating structural portrait emerges. This detailed understanding of its covalent framework, precise 3D geometry, intermolecular interactions, and electronic landscape is fundamental to its successful application as a versatile building block in drug discovery and the synthesis of advanced materials.

References

-

AbacipharmTech. 3-Iodo-5-nitropyridin-2-amine. Available at: [Link]

-

PubChem. 2-Amino-5-iodo-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Available at: [Link]

-

LookChem. 2-Amino-5-iodo-3-nitropyridine. Available at: [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. Available at: [Link]

-

Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

-

L. K. M. Kim, et al. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Popova, Y., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a halogen atom. Available at: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

-

Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

-

El-Faham, A., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

DSpace Repository. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Available at: [Link]

-

The Role of Nitropyridine Intermediates in Modern Drug Discovery. Available at: [Link]

-

Zhou, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

-

SpectraBase. 3-Amino-2-nitropyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Iodo-5-nitropyridin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]

- 4. 2-Amino-5-iodo-3-nitropyridine [srdpharma.com]

- 5. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-5-iodo-3-nitropyridine|lookchem [lookchem.com]

- 8. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]

- 9. 25391-56-4|3-Iodo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 10. 2-AMINO-3-IODO-5-NITROPYRIDINE(25391-56-4) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mkuniversity.ac.in [mkuniversity.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

Physical and chemical properties of 3-Iodo-5-nitropyridin-2-amine

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine

Abstract: This technical guide provides a comprehensive examination of 3-Iodo-5-nitropyridin-2-amine (CAS No. 25391-56-4), a key heterocyclic building block in modern organic synthesis and pharmaceutical development. The document delineates its core physicochemical properties, reactivity profile, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile intermediate in the creation of novel and complex molecular architectures.

Introduction and Strategic Importance

3-Iodo-5-nitropyridin-2-amine is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three substituents. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The specific arrangement of an amino group, a nitro group, and an iodine atom on this core makes 3-Iodo-5-nitropyridin-2-amine an exceptionally valuable precursor.

-

The amino group serves as a potent nucleophile and a handle for amide bond formation or further derivatization.

-

The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a precursor for a future amino group via reduction.[2]

-

The iodo substituent is an excellent leaving group, perfectly positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This guide will explore the properties and applications of this compound, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns.

Physicochemical and Structural Properties

The intrinsic properties of a chemical entity dictate its behavior in both storage and reaction conditions. 3-Iodo-5-nitropyridin-2-amine is a solid at room temperature, and its characteristics are summarized below. These predicted values, derived from computational models, offer a reliable baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 25391-56-4 | [3] |

| Molecular Formula | C₅H₄IN₃O₂ | [3] |

| Molecular Weight | 265.01 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 231-236 °C | [3] |

| Boiling Point (Predicted) | 391.7 ± 42.0 °C | [3] |

| Density (Predicted) | 2.229 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.41 ± 0.49 | [3] |

| SMILES | Nc1ncc(cc1I)=O | |

| InChI Key | FEADVZZIWYNCBF-UHFFFAOYSA-N |

Synthesis, Reactivity, and Mechanistic Considerations

The utility of 3-Iodo-5-nitropyridin-2-amine stems from its role as a versatile synthetic intermediate. Understanding its preparation and subsequent reactivity is crucial for its application.

Synthetic Strategy

While specific synthesis details for 3-Iodo-5-nitropyridin-2-amine are not extensively published, a highly relevant and representative procedure is the iodination of an activated aminonitropyridine precursor. The synthesis of the regioisomer, 2-amino-5-iodo-3-nitropyridine, provides a validated template for this transformation.[4] The reaction proceeds via electrophilic aromatic substitution, where the amino group activates the pyridine ring towards iodination.

The logical workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of iodo-nitro-aminopyridines.

Reactivity Profile

The reactivity of 3-Iodo-5-nitropyridin-2-amine is a study in controlled, site-selective chemistry.

-

Cross-Coupling Reactions: The C-I bond is the most labile site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups at the 3-position, a cornerstone of modern drug discovery for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAAr): While the amino group is activating, the potent electron-withdrawing effect of the nitro group can facilitate SNAAr reactions at other positions if a suitable leaving group is present, although this is less common for this specific isomer.

-

Amino Group Derivatization: The 2-amino group readily undergoes acylation, alkylation, or can be used to construct fused heterocyclic systems. Its nucleophilicity allows for straightforward modification.

-

Nitro Group Reduction: The 5-nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This new amino group opens up a host of new synthetic possibilities, including the formation of fused imidazole or pyrazine rings, common motifs in bioactive molecules.

Applications in Research and Drug Development

Nitropyridine derivatives are foundational in the synthesis of molecules with a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] 3-Iodo-5-nitropyridin-2-amine is particularly valuable as a "useful starter in azaindole chemistry," a class of compounds with significant therapeutic interest.[3]

The strategic value of this scaffold is exemplified by the use of its isomer in synthesizing epibatidine analogs to probe nicotinic acetylcholine receptors, which are key targets for neurological disorders.[4] This highlights the power of the iodo-nitro-aminopyridine framework to generate potent and selective biological modulators.

Caption: Logical flow from building block to therapeutic application.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on GHS classifications, 3-Iodo-5-nitropyridin-2-amine presents several hazards.[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol: All manipulations should be performed within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[6] Avoid inhalation of dust and ensure adequate ventilation.[7]

Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3] Keep the container tightly closed in a dry, well-ventilated location away from incompatible materials such as strong oxidizing agents.

Caption: A standard workflow for handling chemical reagents safely.

Experimental Protocol: Representative Iodination

The following protocol is adapted from a validated procedure for a closely related isomer and serves as an authoritative template for the synthesis of iodo-nitro-aminopyridines.[4]

Objective: To synthesize 2-amino-5-iodo-3-nitropyridine via electrophilic iodination.

Materials:

-

2-amino-3-nitropyridine (1.0 eq)

-

Periodic acid (0.2 eq)

-

Iodine (0.5 eq)

-

Acetic acid

-

Water

-

Concentrated Sulfuric Acid (catalytic)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated brine

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-3-nitropyridine (e.g., 10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).

-

Initiation: Heat the mixture to 90°C with stirring to achieve dissolution.

-

Reagent Addition: Sequentially add periodic acid (3.28 g, 14.4 mmol) and a catalytic amount of concentrated sulfuric acid (1.3 mL).

-

Iodination: After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol) in portions. Maintain the temperature at 90°C and continue stirring for 60 minutes. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

-

Isolation: The solid product will precipitate. Isolate the solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL) to remove impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as petroleum ether/ethyl acetate (5:1 v/v), to yield the high-purity yellow solid product.

Causality: The use of periodic acid is critical as it serves as a co-oxidant, regenerating the electrophilic iodine species (I+) in situ, which is necessary for the electrophilic substitution on the electron-rich pyridine ring. The acidic medium facilitates this process.

Conclusion